molecular formula C8H10F3NO3 B13545420 Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13545420
M. Wt: 225.16 g/mol
InChI Key: QENYROXVTNTYCY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its piperidine ring structure, which is substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the piperidine ring with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives with enhanced reactivity.

    Reduction Products: Alcohol derivatives with potential for further functionalization.

    Substitution Products: Compounds with diverse functional groups, expanding the compound’s utility in synthesis.

Scientific Research Applications

Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

    Methyl 4-oxo-3-piperidinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivity.

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C8H10F3NO3/c1-15-7(14)12-3-2-6(13)5(4-12)8(9,10)11/h5H,2-4H2,1H3

InChI Key

QENYROXVTNTYCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(=O)C(C1)C(F)(F)F

Origin of Product

United States

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